![molecular formula C20H17N3O2 B599391 Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate CAS No. 833430-87-8](/img/structure/B599391.png)
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is a synthetic compound that belongs to the class of beta-carboline derivatives Beta-carbolines are a group of naturally occurring and synthetic alkaloids known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate typically involves the reaction of beta-carboline derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized beta-carboline derivatives.
Reduction: Reduced beta-carboline derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an anticancer agent.
Mecanismo De Acción
The mechanism of action of Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with various molecular targets and pathways. It is known to interact with the central nervous system, where it may modulate neurotransmitter receptors and inhibit enzymes involved in neurotransmitter degradation. This interaction can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate:
Beta-carboline alkaloids: A family of compounds with similar structures and diverse biological activities, including harmine, harmaline, and tetrahydroharmine.
Uniqueness
Ethyl (3-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities compared to other beta-carboline derivatives. Its ethyl carbamate group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
833430-87-8 |
|---|---|
Fórmula molecular |
C20H17N3O2 |
Peso molecular |
331.375 |
Nombre IUPAC |
ethyl N-[3-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-7-5-6-13(12-14)18-19-16(10-11-21-18)15-8-3-4-9-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
Clave InChI |
AQDZYCQXYSAVHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



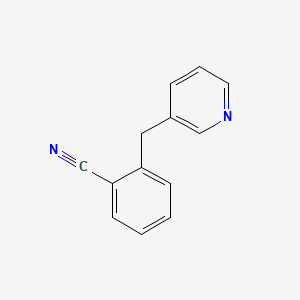

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)
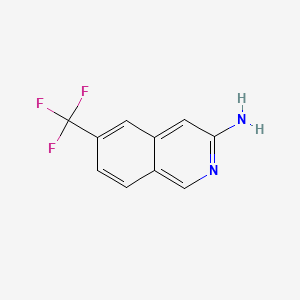
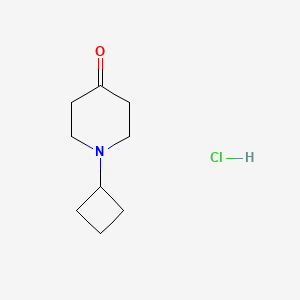
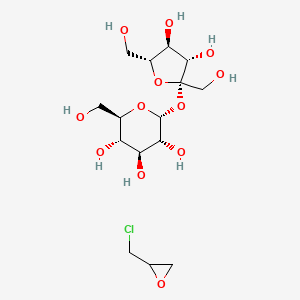
![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
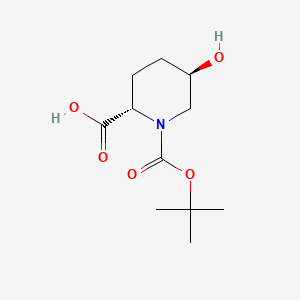
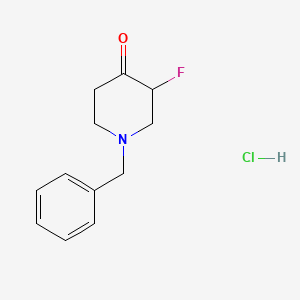
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
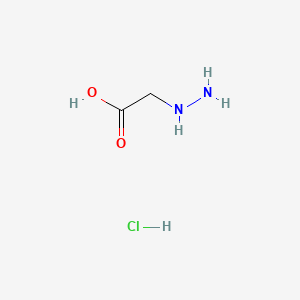

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
